3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde
Overview
Description
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of a benzaldehyde group attached to a propyl chain, which is further connected to a tetrahydropyran ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde typically involves the following steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, cerium ammonium nitrate, or lanthanide triflates.
Ether Formation: The tetrahydropyran ring is then linked to a propyl chain via an ether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzoic acid.
Reduction: 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the benzaldehyde and propyl groups.
4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: A closely related compound with a similar structure but differing in the position of the ether linkage.
Uniqueness
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzaldehyde group, propyl chain, and tetrahydropyran ring makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-[3-(oxan-2-yloxy)propyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11-12,15H,1-2,4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFCLOPEHCJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCC2=CC(=CC=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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